molecular formula C20H20N2O5S2 B2787142 2-benzylsulfonyl-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide CAS No. 1007011-85-9

2-benzylsulfonyl-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide

Cat. No.: B2787142
CAS No.: 1007011-85-9
M. Wt: 432.51
InChI Key: ZMZFSXBMPMLVKT-QZQOTICOSA-N
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Description

(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylsulfonyl group and a dioxino-benzo-thiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzylsulfonyl Group: This can be achieved by reacting benzyl chloride with sodium sulfite under basic conditions.

    Construction of the Dioxino-Benzo-Thiazolylidene Moiety:

    Coupling Reaction: The final step involves coupling the benzylsulfonyl group with the dioxino-benzo-thiazolylidene moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, (E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide: can be compared with other sulfonyl-containing compounds and dioxino-benzo-thiazolylidene derivatives.

Uniqueness

  • The uniqueness of this compound lies in its combination of the benzylsulfonyl group and the dioxino-benzo-thiazolylidene moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-2-22-15-10-16-17(27-9-8-26-16)11-18(15)28-20(22)21-19(23)13-29(24,25)12-14-6-4-3-5-7-14/h3-7,10-11H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZFSXBMPMLVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)CS(=O)(=O)CC4=CC=CC=C4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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